molecular formula C6H2LiN3O2 B6209471 lithium(1+) 6-cyanopyrimidine-4-carboxylate CAS No. 2751614-48-7

lithium(1+) 6-cyanopyrimidine-4-carboxylate

Cat. No.: B6209471
CAS No.: 2751614-48-7
M. Wt: 155
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Description

Lithium(1+) 6-cyanopyrimidine-4-carboxylate is a chemical compound that combines lithium ions with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both lithium and the cyanopyrimidine moiety suggests unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 6-cyanopyrimidine-4-carboxylate typically involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with a lithium base. One common method includes:

    Starting Materials: 6-cyanopyrimidine-4-carboxylic acid and lithium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature.

    Procedure: The 6-cyanopyrimidine-4-carboxylic acid is dissolved in the solvent, and lithium hydroxide is added slowly with stirring. The mixture is then allowed to react until the formation of this compound is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The cyanopyrimidine moiety can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group (–CN) can be reduced to an amine (–NH2) under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Alkylated or acylated derivatives of the original compound.

    Reduction: Amino derivatives of the pyrimidine ring.

    Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

Lithium(1+) 6-cyanopyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of lithium.

    Materials Science: The compound can be explored for use in lithium-ion batteries and other energy storage devices.

    Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of lithium(1+) 6-cyanopyrimidine-4-carboxylate in biological systems involves the interaction of lithium ions with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which can influence mood and behavior. The cyanopyrimidine moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    6-cyanopyrimidine-4-carboxylic acid: The parent compound without the lithium ion.

    Lithium citrate: Another lithium salt used in medicinal chemistry.

Uniqueness

Lithium(1+) 6-cyanopyrimidine-4-carboxylate is unique due to the combination of lithium and the cyanopyrimidine structure, which imparts distinct chemical and biological properties. Unlike lithium carbonate or lithium citrate, this compound offers additional functional groups that can be exploited in chemical synthesis and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2751614-48-7

Molecular Formula

C6H2LiN3O2

Molecular Weight

155

Purity

95

Origin of Product

United States

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